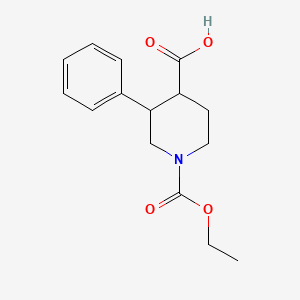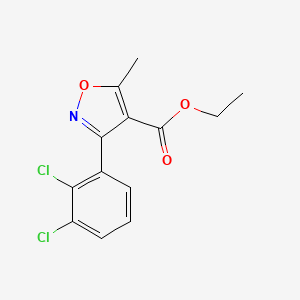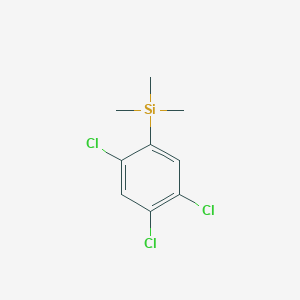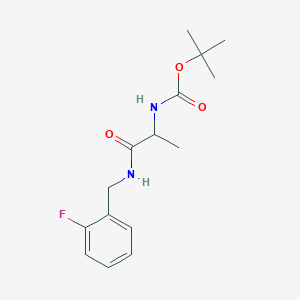
(R)-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amine group and a fluorobenzyl group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide typically involves the following steps:
Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the propanamide backbone: This involves the reaction of a suitable precursor with a propanamide derivative under controlled conditions.
Introduction of the fluorobenzyl group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, often using a fluorobenzyl halide as the reagent.
Industrial Production Methods
Industrial production methods for ®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
化学反应分析
Types of Reactions
®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to interact with its target. The fluorobenzyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
相似化合物的比较
Similar Compounds
®-2-(Boc-amino)-N-(2-chlorobenzyl)propanamide: Similar structure but with a chlorine atom instead of a fluorine atom.
®-2-(Boc-amino)-N-(2-bromobenzyl)propanamide: Similar structure but with a bromine atom instead of a fluorine atom.
®-2-(Boc-amino)-N-(2-iodobenzyl)propanamide: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in ®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity, compared to its chloro, bromo, and iodo analogs. Fluorine’s small size and high electronegativity contribute to these distinctive characteristics.
属性
分子式 |
C15H21FN2O3 |
|---|---|
分子量 |
296.34 g/mol |
IUPAC 名称 |
tert-butyl N-[1-[(2-fluorophenyl)methylamino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H21FN2O3/c1-10(18-14(20)21-15(2,3)4)13(19)17-9-11-7-5-6-8-12(11)16/h5-8,10H,9H2,1-4H3,(H,17,19)(H,18,20) |
InChI 键 |
DKDQSNBVUJECIK-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NCC1=CC=CC=C1F)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


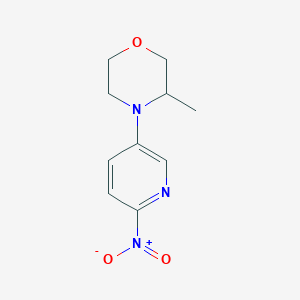
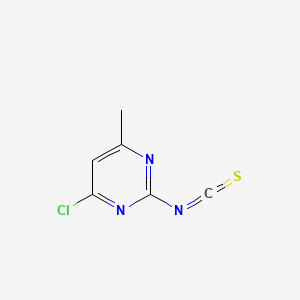



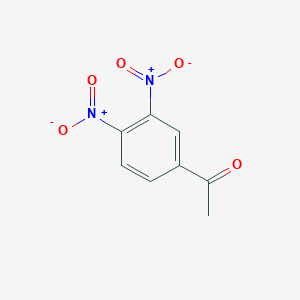
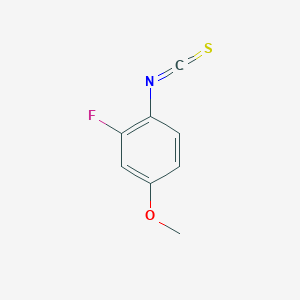
![Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13694826.png)
